6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one
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Overview
Description
6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains a twelve-membered ring and a six-membered ring, with a hydroxyl group and a methyl group attached to the bicyclic framework . The molecular formula for this compound is C15H24O, and it has a molecular weight of 220.358 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. One common approach is to start with a suitable precursor that contains the bicyclic framework and then introduce the hydroxyl and methyl groups through selective reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques, such as chromatography and spectroscopy, is essential to monitor the reaction progress and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[9.3.1]pentadec-11-en-13-one
- Bicyclo[7.3.1]tridec-9-en-11-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[5.3.1]undecan-9-one
Uniqueness
6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one is unique due to its specific functional groups and the arrangement of its bicyclic structure. The presence of both a hydroxyl group and a methyl group on the bicyclic framework provides distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
62788-35-6 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-hydroxy-14-methylbicyclo[9.3.1]pentadec-1(14)-en-15-one |
InChI |
InChI=1S/C16H26O2/c1-12-10-11-13-6-2-3-7-14(17)8-4-5-9-15(12)16(13)18/h13-14,17H,2-11H2,1H3 |
InChI Key |
BBAKWBWQXDTXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC(CCCCC(C2=O)CC1)O |
Origin of Product |
United States |
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